Isoatriplicolide tiglate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

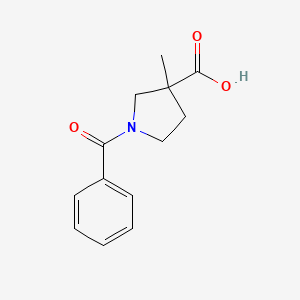

Isoatriplicolide tiglate is a sesquiterpene lactone compound isolated from the leaves of Paulownia coreana. It has garnered significant attention due to its potent antiproliferative properties, particularly against various cancer cell lines .

Preparation Methods

Isoatriplicolide tiglate is typically isolated from the chloroform-soluble fraction of Paulownia coreana leaves. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Isoatriplicolide tiglate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can convert this compound into different derivatives with varying degrees of biological activity.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isoatriplicolide tiglate has been extensively studied for its antiproliferative effects on cancer cells. It has shown significant activity against breast and cervical cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, it has been investigated for its potential use in treating other forms of cancer and infectious diseases .

Mechanism of Action

The mechanism of action of isoatriplicolide tiglate involves both extrinsic and intrinsic pathways of apoptosis. It decreases the expression of pro-caspase 8, 9, and 3, which are key regulators of apoptotic cell death. This leads to the activation of caspase 8, 9, and 3, ultimately resulting in apoptosis . The compound also induces cell cycle arrest in the S/G2 phase, further inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Isoatriplicolide tiglate is unique among sesquiterpene lactones due to its potent antiproliferative properties. Similar compounds include:

4,15-isoatriplicolide tiglate: A structural analogue with a γ,δ-double bond in an exocyclic position, making it more sensitive to nucleophilic attack.

Methacrylate and isobutyrate derivatives: These compounds also exhibit inhibitory activity against trypanothione reductase, an enzyme crucial for parasite survival.

This compound stands out due to its specific mechanism of inducing apoptosis and cell cycle arrest, making it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1 |

InChI Key |

BITFKDUCQOBZDL-KZSDYASMSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)

![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)

![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)

![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)

![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)